

# Technical Guide: Synthesis and Characterization of CAS 874889-39-1

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## Compound of Interest

Compound Name: 3-(3-Methyl-4-nitrophenoxy)propan-1-amine  
CAS No.: 874889-39-1  
Cat. No.: B3058053

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Compound Name: **3-(3-Methyl-4-nitrophenoxy)propan-1-amine** CAS Registry Number: 874889-39-1[1]

## Executive Summary

CAS 874889-39-1 is a functionalized aryl ether intermediate characterized by a 3-methyl-4-nitrophenoxy moiety linked to a primary propylamine.[1][2][3][4] It serves as a critical "linker-scaffold" in medicinal chemistry, particularly in the synthesis of heterocycles, kinase inhibitors, and PROTACs where a defined distance between an aromatic core and a solubilizing amine or further attachment point is required.

The primary synthetic challenge lies in the chemoselective installation of the propyl amine chain while preserving the redox-sensitive nitro group. Standard reductive amination or nitrile reduction strategies are unsuitable due to the high risk of reducing the nitro group to an aniline. Therefore, this guide prioritizes a Gabriel Synthesis or Boc-Protection Strategy to ensure orthogonal reactivity.

## Chemical Identity & Physicochemical Properties[5]

[6]

Property	Specification
IUPAC Name	3-(3-Methyl-4-nitrophenoxy)propan-1-amine
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	210.23 g/mol
Appearance	Pale yellow to off-white solid (typically as HCl salt)
Solubility	Soluble in DMSO, MeOH; HCl salt soluble in Water
pKa (Predicted)	~9.5 (Amine), ~ -0.5 (Nitro group inductive effect on phenol)
LogP	~1.2 (Free base)
H-Bond Donors/Acceptors	1 / 4

## Synthesis Strategy

### Retrosynthetic Analysis

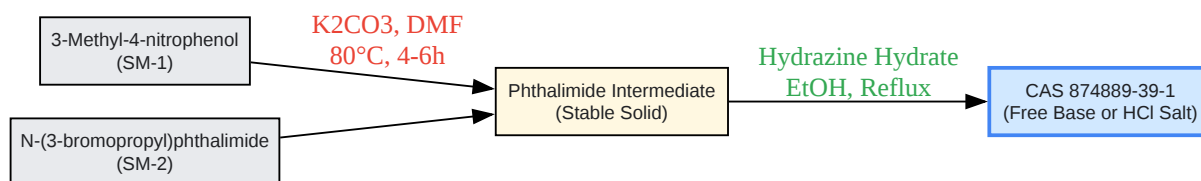
The disconnection approach focuses on the ether linkage (C-O bond formation) or the amine deprotection.

- Disconnection A: Phenol Alkylation.
  - Precursors: 3-Methyl-4-nitrophenol + Protected 3-aminopropyl electrophile.
- Critical Control Point: The nitro group at the para position makes the phenoxide less nucleophilic than a standard phenol, requiring optimized basic conditions. Furthermore, the nitro group is susceptible to reduction; therefore, catalytic hydrogenation (H<sub>2</sub>/Pd) is strictly prohibited for the amine generation step.

### Recommended Route: Modified Gabriel Synthesis

This route uses N-(3-bromopropyl)phthalimide as the alkylating agent. It is robust, scalable, and avoids reducing conditions.

## Reaction Scheme (DOT Visualization)



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Figure 1: Chemoselective Synthesis via Gabriel Protocol preventing nitro reduction.

## Detailed Experimental Protocol

### Step 1: Alkylation (Ether Formation)

- **Setup:** Charge a 3-neck round-bottom flask with 3-Methyl-4-nitrophenol (1.0 eq) and anhydrous DMF (10 vol).
- **Base Addition:** Add  $K_2CO_3$  (2.0 eq) in a single portion. Stir at room temperature for 30 minutes to form the phenoxide anion. The solution will turn bright yellow/orange.
- **Alkylation:** Add N-(3-bromopropyl)phthalimide (1.1 eq) portion-wise.
- **Reaction:** Heat the mixture to  $80^\circ C$  for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The phenol starting material should be consumed (<1%).
- **Workup:** Cool to RT. Pour the mixture into ice-water (50 vol). The intermediate phthalimide usually precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc, wash with brine, dry over  $Na_2SO_4$ , and concentrate.

### Step 2: Deprotection (Hydrazinolysis)

- **Setup:** Suspend the phthalimide intermediate (from Step 1) in Ethanol (10 vol).
- **Cleavage:** Add Hydrazine hydrate (3.0 eq).

- Reaction: Heat to reflux (78°C) for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.
- Workup: Cool to RT. Filter off the white solid (phthalhydrazide).
- Isolation: Concentrate the filtrate. The residue is the crude amine.
- Purification (Salt Formation): Dissolve the residue in EtOAc or Et<sub>2</sub>O. Add 4M HCl in Dioxane dropwise. The HCl salt of CAS 874889-39-1 will precipitate. Filter and dry under vacuum.

## Characterization & Quality Control

### Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the distinct pattern of the propyl chain and the trisubstituted benzene ring.

Nucleus	Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
<sup>1</sup> H (DMSO-d <sub>6</sub> )	8.05	d, J=9.0 Hz	1H	Ar-H (Ortho to Nitro)
7.90 (br)	s	3H	NH <sub>3</sub> <sup>+</sup> (Ammonium)	
7.05	d, J=2.5 Hz	1H	Ar-H (Ortho to Methyl)	
6.98	dd, J=9.0, 2.5 Hz	1H	Ar-H (Meta to Nitro)	
4.15	t, J=6.5 Hz	2H	-O-CH <sub>2</sub> -	
2.95	m	2H	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>	
2.55	s	3H	Ar-CH <sub>3</sub>	
2.05	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	

### Mass Spectrometry (LC-MS)

- Ionization Mode: ESI (+)
- Expected Mass:  $[M+H]^+ = 211.23$  m/z
- Fragment Ions: Loss of  $NH_3$  (194 m/z) or cleavage of the ether bond may be observed at higher collision energies.

## HPLC Purity Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5  $\mu$ m, 4.6 x 150 mm).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 95% B over 15 min.
- Detection: UV @ 254 nm (Aromatic) and 300 nm (Nitro group absorption).

## Handling, Safety, and Stability

### Stability Profile

- Thermal Stability: The nitro group introduces potential thermal instability at very high temperatures ( $>150^\circ\text{C}$ ). Do not distill the free base at atmospheric pressure.
- Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.
- Light Sensitivity: Nitro-aromatics can darken upon prolonged exposure to light. Store in amber vials.

### Safety Precautions

- Nitro Compounds: Generally considered potential mutagens. Handle with gloves and in a fume hood.
- Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Use with extreme caution during the deprotection step; quench excess hydrazine with bleach (sodium hypochlorite) before disposal.

## References

- Gabriel Synthesis Protocol: Gibson, M.S. & Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines." *Angewandte Chemie International Edition*, 7(12), 919-930. [Link](#)
- Phenol Alkylation Standards: Vogel, A.I. *Vogel's Textbook of Practical Organic Chemistry*, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for Williamson Ether Synthesis).
- Compound Data Source: PubChem Compound Summary for CID 13540899 (Related Nitro-phenoxy amines). [Link](#)
- Commercial Availability: Sigma-Aldrich / Merck KGaA Catalog Entry for "**3-(3-Methyl-4-nitrophenoxy)propan-1-amine hydrochloride**". [Link](#)

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## Sources

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